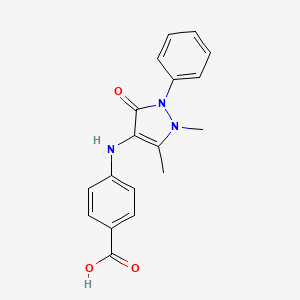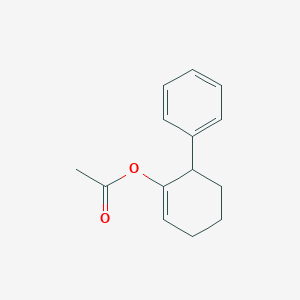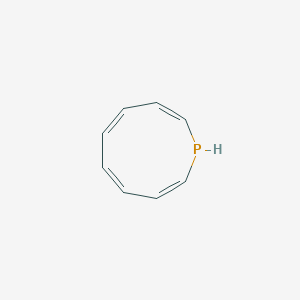
(2Z,4Z,6Z,8Z)-1H-Phosphonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phosphonin is a phosphorus-containing heterocyclic compound characterized by a stable carbon-to-phosphorus bond. This compound is part of the broader class of organophosphorus compounds, which play significant roles in various biological and chemical processes. The unique properties of 1H-Phosphonin make it a valuable subject of study in fields such as medicinal chemistry, materials science, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Phosphonin can be synthesized through several methods, including the reaction of phosphine with alkenes or alkynes under specific conditions. One common approach involves the use of palladium-catalyzed cross-coupling reactions, where H-phosphonate diesters react with aryl and vinyl halides under microwave irradiation . This method ensures high yields and retention of configuration at the phosphorus center.
Industrial Production Methods: Industrial production of 1H-Phosphonin typically involves large-scale synthesis using catalytic systems. For example, copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature can produce 1H-Phosphonin in high yields within a short reaction time . These methods are scalable and efficient, making them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Phosphonin undergoes various chemical reactions, including:
Oxidation: Conversion of 1H-Phosphonin to its oxide form using oxidizing agents.
Reduction: Reduction of 1H-Phosphonin to phosphine derivatives.
Substitution: Substitution reactions involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under specific conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonins depending on the reagents used.
Applications De Recherche Scientifique
1H-Phosphonin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organophosphorus compounds.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Phosphonin involves its interaction with molecular targets through its phosphorus center. This interaction can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. For example, in medicinal applications, 1H-Phosphonin derivatives can inhibit viral replication by interfering with viral enzymes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Phosphonates: Characterized by a stable carbon-to-phosphorus bond, similar to 1H-Phosphonin.
Phosphinates: Contain a phosphorus atom bonded to two oxygen atoms and one carbon atom.
Phosphine Oxides: Result from the oxidation of phosphines and have a P=O bond.
Uniqueness of 1H-Phosphonin: 1H-Phosphonin is unique due to its stable heterocyclic structure and versatile reactivity. Unlike phosphonates and phosphinates, 1H-Phosphonin can undergo a broader range of chemical reactions, making it a valuable compound for various applications. Its stability and reactivity also make it an excellent candidate for industrial and medicinal research.
Propriétés
Numéro CAS |
28589-49-3 |
|---|---|
Formule moléculaire |
C8H9P |
Poids moléculaire |
136.13 g/mol |
Nom IUPAC |
1H-phosphonine |
InChI |
InChI=1S/C8H9P/c1-2-4-6-8-9-7-5-3-1/h1-9H |
Clé InChI |
BMKPSMACCQFEFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=CPC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



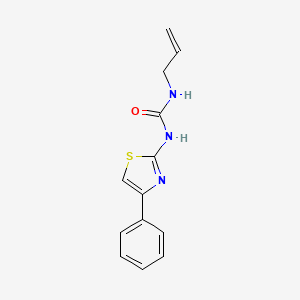
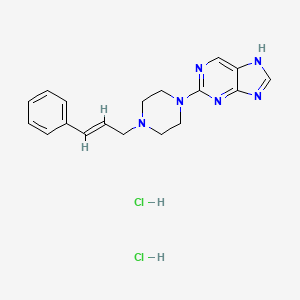

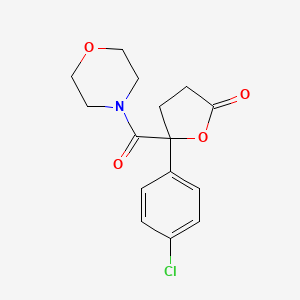
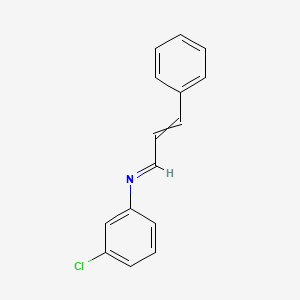
![Bicyclo[2.2.1]hepta-2,5-diene, 2,3-diphenyl-](/img/structure/B14676449.png)
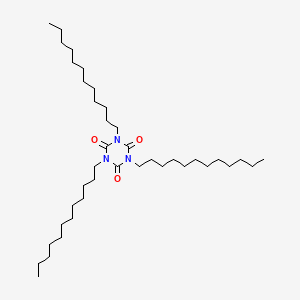
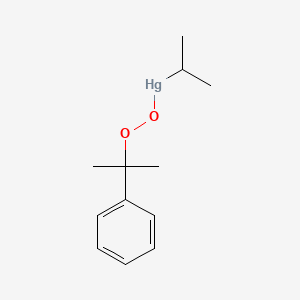
![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
